2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide
Description
This compound features a hybrid structure combining a 1,3-dioxoisoindole moiety and a (2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene acetamide core. The isoindole-1,3-dione fragment is a well-established pharmacophore known for its role in enhancing metabolic stability and binding affinity in drug design . The (2Z) configuration is critical for maintaining planar geometry, facilitating π-π stacking interactions in biological systems .
Structural validation via X-ray crystallography (using SHELX programs) confirms the stereochemistry and intramolecular hydrogen bonding patterns, which stabilize the molecule’s conformation . The methoxyethyl group likely improves pharmacokinetic properties by increasing aqueous solubility, while the methanesulfonyl substituent may enhance binding specificity through polar interactions .
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O6S2/c1-30-10-9-23-16-8-7-13(32(2,28)29)11-17(16)31-21(23)22-18(25)12-24-19(26)14-5-3-4-6-15(14)20(24)27/h3-8,11H,9-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKKYORCKYFFNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)CN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide typically involves multi-step organic reactions. One common approach includes the initial formation of the isoindoline and benzothiazole intermediates, followed by their coupling through acetamide linkage. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize waste. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can alter the oxidation state of the compound, affecting its reactivity.
Substitution: This reaction can replace specific atoms or groups within the molecule, leading to derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, often involving controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds.
Scientific Research Applications
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has potential therapeutic applications, including as a lead compound for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the context of its application, whether in biological systems or chemical processes.
Comparison with Similar Compounds
Core Heterocycles and Substituents
- Target Compound : Combines a 1,3-dioxoisoindole with a benzothiazolylidene acetamide. Key substituents: methanesulfonyl (C6) and 2-methoxyethyl (C3) on the benzothiazole ring.
- Al-Omran et al. (2016): Synthesized 2-(benzo[d]thiazol-2′-ylthio)-N′-(1,3-dioxoisoindolin-2-yl)acetamide, replacing the benzothiazolylidene with a benzothiazolylthio group.
- Kaur et al. : Prepared N-(1,3-dioxoisoindolin-2-yl)-1-(substituted-phenyl)-1H-1,2,3-triazole-4-carboxamide. The triazole ring introduces additional hydrogen-bonding sites but lacks the benzothiazole’s sulfur-mediated electronic effects .
- Compound : 2-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)acetamide. Features a pyrrolidinedione instead of isoindoledione and fluorinated benzothiazole. Fluorine atoms increase electronegativity, altering binding kinetics compared to the target’s methoxyethyl group .
Bioactivity and Functional Insights
- Bioactivity Clustering : demonstrates that compounds with similar core structures cluster by bioactivity. The target’s methanesulfonyl group may position it in a cluster distinct from Al-Omran’s (thioether-linked) or Kaur’s (triazole-containing) derivatives, likely influencing interactions with sulfhydryl-containing targets like kinases or proteases .
- Docking Studies : ’s docking models show that substituents on the benzothiazole ring (e.g., bromine in compound 9c) enhance hydrophobic binding. The target’s methoxyethyl group could similarly improve binding pocket compatibility in enzymes like cyclooxygenase or cytochrome P450 .
- Hydrogen-Bonding Patterns: The isoindoledione carbonyl groups in the target compound participate in strong hydrogen bonds, as observed in ’s analysis. This contrasts with ’s thiazolidinone derivative, where thioxo groups prioritize sulfur-mediated interactions over carbonyl-based H-bonding .
Pharmacokinetic and Electronic Properties
- Solubility : The 2-methoxyethyl chain in the target compound likely enhances solubility compared to ’s ethyl-fluoro derivative, which may exhibit higher lipophilicity .
Q & A
Q. What are the recommended multi-step synthetic routes for preparing this compound, and how can reaction yields be optimized?
The synthesis involves sequential functionalization of the isoindole-1,3-dione and benzothiazole moieties. A typical approach includes:
- Step 1 : Acylation of the benzothiazole core using 2-(1,3-dioxoisoindolin-2-yl)acetic acid chloride under basic conditions (e.g., triethylamine in DMF at 0–5°C) .
- Step 2 : Introduction of the methanesulfonyl group via nucleophilic substitution at the 6-position of the benzothiazole using methanesulfonyl chloride and a hindered base (e.g., NaH) .
- Step 3 : Alkylation of the 3-position with 2-methoxyethyl bromide in anhydrous THF under reflux . Yield optimization : Use high-purity reagents, monitor intermediates via HPLC, and employ inert atmospheres to minimize side reactions .
Q. How can solubility and stability challenges be addressed during in vitro assays?
This compound exhibits poor aqueous solubility due to its hydrophobic isoindole and benzothiazole groups. Recommended strategies:
- Solubilization : Use DMSO as a primary solvent (≤1% v/v) or surfactants like Tween-80 for aqueous buffers .
- Stability : Store solutions at –20°C under nitrogen to prevent oxidation of the methoxyethyl group. Stability in biological matrices (e.g., plasma) should be validated via LC-MS over 24 hours .
Q. What analytical techniques are critical for confirming structural integrity and purity?
- NMR : and NMR to verify substitution patterns (e.g., methoxyethyl at N3 of benzothiazole) and Z-configuration of the acetamide group .
- HRMS : High-resolution mass spectrometry to confirm molecular ion peaks (e.g., [M+H]) and rule out byproducts .
- HPLC : Purity >95% using a C18 column with acetonitrile/water (0.1% TFA) gradient .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound’s biological targets?
- Core modifications : Replace the isoindole-1,3-dione with phthalimide or maleimide to assess electronic effects on target binding .
- Substituent tuning : Vary the methoxyethyl group (e.g., ethoxyethyl, hydroxyethyl) to evaluate steric and polarity impacts on membrane permeability .
- Biological assays : Pair synthetic analogs with kinase inhibition profiling (e.g., EGFR, VEGFR2) and apoptosis assays in cancer cell lines .
Q. What computational methods are suitable for predicting binding modes to biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets of kinases, focusing on hydrogen bonding with the acetamide carbonyl and hydrophobic interactions with the benzothiazole .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes, emphasizing conformational changes in the methanesulfonyl group .
Q. How can contradictory bioactivity data across studies be resolved?
- Data normalization : Account for variations in assay conditions (e.g., ATP concentrations in kinase assays) using Z’-factor validation .
- Off-target profiling : Screen against cytochrome P450 isoforms (e.g., CYP3A4) to identify metabolic interference .
- Dose-response validation : Replicate IC measurements in triplicate with orthogonal assays (e.g., fluorescence polarization vs. radiometric) .
Q. What strategies enhance enantiomeric purity for chiral analogs of this compound?
- Chiral chromatography : Use Chiralpak IA/IB columns with hexane/isopropanol for baseline separation of enantiomers .
- Asymmetric synthesis : Employ Evans’ oxazolidinone auxiliaries during acylation steps to control stereochemistry at the acetamide α-carbon .
Methodological Considerations
Q. How to design a robust SAR study integrating synthetic and computational workflows?
- Library design : Generate 20–30 analogs with systematic substitutions (e.g., sulfonyl groups, benzothiazole substituents) using combinatorial chemistry .
- Data integration : Combine docking scores, ADMET predictions (e.g., SwissADME), and experimental IC values in a QSAR model (e.g., partial least squares regression) .
Q. What are the best practices for scaling up synthesis without compromising purity?
- Process optimization : Replace DMF with recyclable solvents (e.g., 2-MeTHF) and switch batch reactors to flow chemistry for acylation steps .
- Quality control : Implement in-line PAT tools (e.g., FTIR, Raman spectroscopy) to monitor intermediates in real time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
